Bromoacetamido-PEG8-acid
CAS No.: 1698019-89-4
Cat. No.: VC0522092
Molecular Formula: C21H40BrNO11
Molecular Weight: 562.45
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1698019-89-4 |
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Molecular Formula | C21H40BrNO11 |
Molecular Weight | 562.45 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) |
Standard InChI Key | KLVSMPBQYRYTMJ-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Bromoacetamido-PEG8-acid (CAS: 1698019-89-4) is characterized by its distinctive molecular structure that incorporates both a bromoacetamide group and a terminal carboxylic acid connected by a polyethylene glycol chain with eight ethylene oxide units. This structure provides the compound with its characteristic reactivity pattern and physical properties.
Physical and Chemical Properties
The compound exhibits specific physico-chemical properties that make it particularly useful for bioconjugation applications, as summarized in the following table:
Structural Features and Reactivity
Bromoacetamido-PEG8-acid contains several key functional groups that determine its chemical reactivity:
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Bromoacetamide Group: The bromide acts as an excellent leaving group for nucleophilic substitution reactions, allowing for facile conjugation to various biomolecules . This reactive site enables the compound to participate in alkylation reactions with nucleophiles such as thiols and amines.
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PEG Chain: The eight ethylene oxide units (PEG8) provide a hydrophilic spacer that increases the compound's solubility in aqueous media . This feature is crucial for biological applications where water solubility is essential.
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Terminal Carboxylic Acid: This group can react with primary amines in the presence of activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form stable amide bonds . This enables the compound to be conjugated to proteins, peptides, or other biomolecules containing amino groups.
Synthesis and Production
The production of Bromoacetamido-PEG8-acid typically involves multistep synthetic pathways that require precise reaction conditions to ensure high yield and purity.
Applications in Bioconjugation and Drug Development
Bromoacetamido-PEG8-acid has found extensive use in various biomedical applications, particularly in bioconjugation strategies and the development of targeted therapeutics.
Role in PROTAC Technology
One of the most significant applications of Bromoacetamido-PEG8-acid is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to degrade specific target proteins through the ubiquitin-proteasome system. In this context, Bromoacetamido-PEG8-acid serves as a linker that connects:
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A ligand for an E3 ubiquitin ligase
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A ligand for the target protein
The PEG8 chain provides the necessary spacing and flexibility to allow both ligands to simultaneously bind their respective targets, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent degradation of the target protein .
Advantages in Drug Delivery
The PEG component of Bromoacetamido-PEG8-acid offers several advantages that make it valuable in drug delivery applications:
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Enhanced Solubility: The hydrophilic PEG chain increases solubility in aqueous environments, improving the pharmacokinetic properties of conjugated drugs .
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Reduced Immunogenicity: PEGylation is known to reduce the immunogenicity of therapeutic proteins and peptides.
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Extended Circulation Time: PEG chains can increase the circulation half-life of drug conjugates by reducing renal clearance and protecting against enzymatic degradation.
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Improved Stability: The PEG spacer can enhance the stability of the conjugated molecules in biological environments.
The pricing information indicates that Bromoacetamido-PEG8-acid is a specialty chemical with relatively high cost, reflecting its specialized applications and the complexity of its synthesis.
Product Specifications
Commercial products are typically provided with specific quality parameters:
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Purity: Generally between 95-98%, as determined by analytical methods such as HPLC or NMR .
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Identity Confirmation: Usually confirmed through spectroscopic methods such as NMR, FTIR, or mass spectrometry.
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Storage Recommendations: Typically stored at -20°C to maintain stability .
Research Applications and Case Studies
Applications in PROTAC Development
The primary research application of Bromoacetamido-PEG8-acid is in the development of PROTACs, which represent a promising approach for targeted protein degradation . PROTACs offer several advantages over traditional inhibitors:
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Catalytic Mechanism: Unlike traditional inhibitors that require continuous occupancy of the target binding site, PROTACs can act catalytically, with each PROTAC molecule potentially inducing the degradation of multiple target protein molecules.
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Addressing "Undruggable" Targets: PROTACs can potentially target proteins that lack well-defined binding pockets suitable for traditional small-molecule inhibitors.
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Potential for Greater Selectivity: The requirement for simultaneous binding to both the target protein and E3 ligase can provide enhanced selectivity.
The linker component, which often utilizes Bromoacetamido-PEG8-acid, plays a crucial role in determining the efficiency of target protein degradation by influencing the formation and stability of the ternary complex .
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